molecular formula C18H18N2O2 B5046195 3-cyclopropyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-cyclopropyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B5046195
M. Wt: 294.3 g/mol
InChI Key: UZZVAEUKKBXWKZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a cyclopropyl-substituted phenyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize the reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 3-cyclopropyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound has been explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used as a building block for the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug discovery and material science.

Mechanism of Action

The mechanism by which 3-cyclopropyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Quinazolinone derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Indole derivatives: These compounds also possess diverse biological activities and can be structurally related to quinazolinones.

Uniqueness: 3-Cyclopropyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone stands out due to its unique cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other quinazolinone derivatives and contributes to its distinct properties.

Properties

IUPAC Name

3-cyclopropyl-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-14-10-6-12(7-11-14)17-19-16-5-3-2-4-15(16)18(21)20(17)13-8-9-13/h2-7,10-11,13,17,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZVAEUKKBXWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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